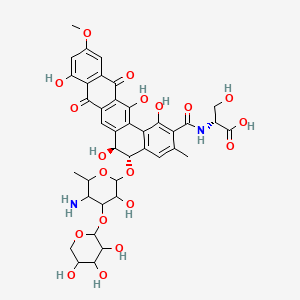
Pradimicin FA-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradimicin FA-2, also known as this compound, is a useful research compound. Its molecular formula is C39H42N2O19 and its molecular weight is 842.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pradimicin FA-2 exhibits significant antimicrobial activity against a variety of pathogens. Its mechanism primarily involves binding to the mannose residues on the surface of microbial cells, which disrupts their integrity and function.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.56 µg/mL |
| Bacillus cereus | 6.25 µg/mL |
| Candida albicans | 12.5 µg/mL |
| Aspergillus niger | 25 µg/mL |
| Cryptococcus neoformans | 15 µg/mL |
These values indicate that this compound is particularly effective against Gram-positive bacteria and certain fungal pathogens, making it a candidate for treating infections caused by these organisms .
Antifungal Properties
The antifungal activity of this compound has been explored extensively, especially in the context of invasive fungal infections. It operates through a calcium-dependent mechanism that disrupts the fungal cell wall, leading to cell death.
Case Study: Efficacy Against Invasive Fungal Infections
In preclinical studies, this compound demonstrated efficacy in models of invasive fungal infections, particularly in immunocompromised hosts. For instance, in a murine model of Candida infection, treatment with this compound resulted in a significant reduction in fungal burden compared to untreated controls . This suggests its potential as a therapeutic agent for patients with compromised immune systems.
Antimalarial Activity
This compound has also shown promise in antimalarial applications. Recent studies have indicated its effectiveness against Plasmodium falciparum, the causative agent of malaria.
Table 2: Antimalarial Activity of this compound
| Strain | IC50 Value (µg/mL) |
|---|---|
| Plasmodium falciparum K1 | 3.65 |
This low IC50 value indicates strong antimalarial potential, positioning this compound as a candidate for further development in malaria treatment .
Mechanistic Insights
Research has shown that this compound induces defects in endocytosis and cytokinesis in trypanosomes, highlighting its potential use against diseases like African sleeping sickness caused by Trypanosoma brucei. The compound's ability to bind specifically to variant surface glycoproteins (VSGs) is crucial for its cytocidal effect .
Safety and Pharmacokinetics
The pharmacokinetics of this compound suggest favorable distribution characteristics, making it suitable for systemic administration. Studies indicate that it achieves effective concentrations in tissues while maintaining a safety profile conducive for therapeutic use.
Case Study: Pharmacokinetics in Animal Models
In animal studies, this compound was shown to have a favorable tissue distribution profile with minimal toxicity at therapeutic doses. This aspect is particularly important for developing treatments for systemic infections where high local concentrations are necessary .
Eigenschaften
Molekularformel |
C39H42N2O19 |
|---|---|
Molekulargewicht |
842.8 g/mol |
IUPAC-Name |
(2R)-2-[[(5S,6S)-5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C39H42N2O19/c1-10-4-16-23(30(49)20(10)36(53)41-17(8-42)37(54)55)22-14(7-15-24(31(22)50)27(46)13-5-12(56-3)6-18(43)21(13)26(15)45)28(47)34(16)59-39-33(52)35(25(40)11(2)58-39)60-38-32(51)29(48)19(44)9-57-38/h4-7,11,17,19,25,28-29,32-35,38-39,42-44,47-52H,8-9,40H2,1-3H3,(H,41,53)(H,54,55)/t11?,17-,19?,25?,28+,29?,32?,33?,34+,35?,38?,39?/m1/s1 |
InChI-Schlüssel |
JNJSOWKXFVKKCL-WJZOFBROSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Synonyme |
pradimicin FA 2 pradimicin FA-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















